molecular formula C13H13ClN2 B2406023 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 400075-81-2

3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B2406023
CAS No.: 400075-81-2
M. Wt: 232.71
InChI Key: KVEOBXMMMLVLKY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclohexene moiety, with a 4-chlorophenyl substituent at the 3-position. The 4-chlorophenyl group is electron-withdrawing, which may enhance binding affinity to biological targets by modulating electronic and steric properties .

Properties

IUPAC Name

3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEOBXMMMLVLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Fischer indole synthesis for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole can be inferred through comparisons with analogs bearing substituents at the 3-position or related scaffolds. Below is a detailed analysis:

Substituent Effects on Bioactivity and Physicochemical Properties

Compound Name Substituent(s) Key Properties/Activities References
This compound 4-Cl-C6H4 at C3 Hypothetical: Potential enzyme inhibition, antimicrobial activity (inferred from analogs) -
3-Chloro-4,5,6,7-tetrahydro-1H-indazole Cl at C3 Synthetic intermediate; high-yield (96%) microwave-assisted synthesis
3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole CH2Cl at C3 Structural data (SMILES: C1CCC2=C(C1)C(=NN2)CCl); no reported bioactivity
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole (CH3)2CH at C3 No explicit bioactivity reported; steric bulk may reduce target affinity
1-(4-Nitrophenyl)-3-(trifluoromethyl)-... CF3 at C3, 4-NO2-C6H4 at N1 Potential enzyme inhibition (e.g., alcohol dehydrogenase); strong electron-withdrawing effects
3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole 4-OCH3-C6H4 at C3 Electron-donating group; may alter solubility and binding kinetics
Cu(II) Complex of 4,5,6,7-tetrahydro-1H-indazole Metal coordination at N1/N2 Antimicrobial (MIC: 12.5–25 µg/mL); antioxidant (IC50: 18–32 µM for DPPH scavenging)
Chalcone Derivatives (e.g., 4-chlorophenyl) 4-Cl-C6H4 in chalcone scaffold Cytotoxic (IC50: 22.41–422.22 ppm vs. MCF-7 cells)

Biological Activity

3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H19ClN2O2, with a molecular weight of approximately 348.82 g/mol. The compound features a chlorinated phenyl group and a tetrahydroindazole moiety , which are critical for its biological activity. The unique structure enhances its chemical reactivity and potential applications in pharmaceuticals .

Target of Action

Indole derivatives, including this compound, exhibit a wide range of biological activities such as:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic

These compounds are known to affect multiple biochemical pathways, making them valuable in therapeutic applications .

Pharmacokinetics

Research indicates that related compounds can be well absorbed and metabolized. For example, studies on similar indole derivatives suggest they can cross the blood-brain barrier effectively .

Antiviral Activity

Recent studies have evaluated the antiviral properties of indazole derivatives against various viruses. For instance:

  • The synthesized compounds showed variable antiviral bioactivity against Coxsackievirus B4 , adenovirus type 7 , and rotavirus Wa strain .
  • Specific derivatives demonstrated promising activity against these viruses, indicating potential for therapeutic development .

Antitumor Activity

Research indicates that tetrahydroindazole derivatives can inhibit key cancer pathways:

  • Compounds similar to this compound have been shown to inhibit proliferation in various cancer cell lines.
  • Mechanistic studies highlight their ability to target BRAF(V600E) and EGFR signaling pathways .

Anti-inflammatory Effects

Indazole derivatives have also shown significant anti-inflammatory activity:

  • In vitro studies reported inhibition rates comparable to standard anti-inflammatory drugs like diclofenac sodium.
  • Compounds exhibited high efficacy in reducing inflammation markers such as TNF-α levels .

Case Studies and Research Findings

StudyFindings
El-Karim et al. (2016)Evaluated antiviral activity against Coxsackievirus B4; showed promising results with certain derivatives.
MDPI Review (2022)Discussed synthesis and biological activities of indazole derivatives; highlighted antitumor properties linked to specific signaling pathways.
Research Journal (2016)Reported on the synthesis of new indazole derivatives with notable antiviral effects against adenovirus type 7 .

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